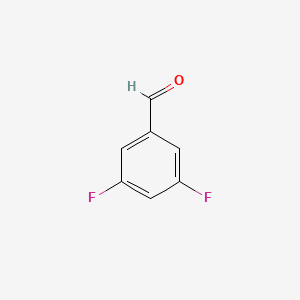

3,5-Difluorobenzaldehyde

Descripción

Propiedades

IUPAC Name |

3,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOFZHSTJHGQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343199 | |

| Record name | 3,5-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32085-88-4 | |

| Record name | 3,5-Difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32085-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Difluorobenzaldehyde: A Technical Guide for Researchers

Introduction

3,5-Difluorobenzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of fine chemicals, agrochemicals, and pharmaceutical intermediates.[1] Its unique electronic properties, imparted by the two fluorine atoms in the meta positions, make it a valuable synthon for medicinal chemists and materials scientists. This technical guide provides an in-depth overview of its chemical and physical properties, safety and handling information, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 32085-88-4[2] |

| Molecular Formula | C₇H₄F₂O[2] |

| Molecular Weight | 142.10 g/mol [2] |

| Appearance | Light green liquid[3] |

| Density | 1.296 g/mL at 20 °C |

| Refractive Index | n20/D 1.493 |

| Flash Point | 56 °C (132.8 °F) - closed cup[3] |

| Boiling Point | 61-63 °C[1] |

| Melting Point | 17 °C[1] |

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. It is a flammable liquid and vapor and can cause skin and serious eye irritation.[2] The following tables outline the GHS hazard classifications and precautionary measures.

GHS Hazard Statements

| Code | Statement |

| H226 | Flammable liquid and vapor[2] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

GHS Precautionary Statements

| Code | Statement |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3] |

| P233 | Keep container tightly closed.[3] |

| P240 | Ground/bond container and receiving equipment.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Grignard reaction of 3,5-difluoro-1-bromobenzene followed by formylation with N,N-dimethylformamide (DMF).[4]

Materials:

-

Magnesium turnings (28 g)

-

Tetrahydrofuran (THF) (60 ml + 800 ml)

-

3,5-difluoro-1-bromobenzene (200 g)

-

N,N-dimethylformamide (DMF) (91 g)

-

10% Hydrochloric acid (1000 ml)

-

Ethyl acetate (1000 ml)

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 28 g of magnesium turnings in 60 ml of tetrahydrofuran (THF).

-

Add a solution of 200 g of 3,5-difluoro-1-bromobenzene in 800 ml of THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Add 91 g of N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Continue stirring at room temperature for an additional hour.

-

Quench the reaction by adding 1000 ml of 10% hydrochloric acid and stir for 1 hour.

-

Extract the mixture with 1000 ml of ethyl acetate.

-

Wash the organic layer twice with saturated brine.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 125 g of this compound.[4]

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5][6] this compound, as a fluorinated building block, is instrumental in the synthesis of novel pharmaceutical compounds. It is a precursor for various heterocyclic compounds and other complex molecules that are scaffolds for drugs targeting a range of diseases.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Generalized drug discovery workflow using this compound.

References

- 1. CN106631728A - Method for preparing this compound by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 2. This compound | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Difluorobenzaldehyde

This technical guide provides a comprehensive overview of 3,5-Difluorobenzaldehyde, a key aromatic aldehyde utilized in organic synthesis and pharmaceutical development.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and safety considerations.

Core Properties and Identifiers

This compound is a fluorinated aromatic compound recognized for its role as a versatile building block in the synthesis of complex molecules.[1][2][3] The presence of two fluorine atoms on the benzene ring significantly influences its reactivity and makes it a valuable intermediate in medicinal chemistry and the creation of specialty chemicals.[1]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₂O | [4][5] |

| Linear Formula | F₂C₆H₃CHO | |

| Molecular Weight | 142.10 g/mol | [4] |

| Exact Mass | 142.02302107 Da | [4] |

| CAS Number | 32085-88-4 | [4][5] |

| Physical State | White to light yellow powder/lumps or colorless liquid.[1] | [1][6] |

| Melting Point | 25 °C | [1] |

| Density | 1.296 g/mL at 20 °C | [7] |

| Refractive Index | n20/D 1.493 | [7] |

| Flash Point | 56 °C / 132.8 °F | [6] |

| IUPAC Name | This compound | [4] |

| InChI Key | ASOFZHSTJHGQDT-UHFFFAOYSA-N | [4][8] |

| SMILES | C1=C(C=C(C=C1F)F)C=O | [4] |

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of this compound have been documented. The choice of method often depends on the available starting materials, desired scale, and required purity.

This common method involves the formation of a Grignard reagent from a difluorobromobenzene precursor, followed by formylation.

-

Detailed Methodology:

-

Magnesium turnings (28 g) are suspended in 60 ml of tetrahydrofuran (THF).[8]

-

A solution of 3,5-difluoro-1-bromobenzene (200 g) in 800 ml of THF is added dropwise at a rate that maintains a gentle reflux, forming the Grignard reagent (3,5-difluorophenylmagnesium bromide).[8][9]

-

After the addition is complete, the mixture is stirred at room temperature for an additional hour.[8]

-

N,N-dimethylformamide (DMF) (91 g) is then added dropwise to the reaction mixture.[8]

-

The mixture is stirred for another hour at room temperature.[8]

-

To work up the reaction, 1,000 ml of 10% hydrochloric acid is added, and the mixture is stirred for one hour.[8]

-

The product is extracted with 1,000 ml of ethyl acetate.[8]

-

The organic layer is washed twice with saturated brine and dried with anhydrous sodium sulfate.[8]

-

The solvent is evaporated to yield this compound.[8]

-

This method utilizes a nitrile precursor and a reducing agent.

-

Detailed Methodology:

-

A mixture of 3,5-difluorobenzonitrile (0.108 mol) and Raney alloy (15 g) is prepared in 90% formic acid (150 ml).[5]

-

The mixture is refluxed for 2 hours.[5]

-

The reaction is filtered while hot, and the filter cake is washed with water and then hexane.[5]

-

The filtrate is extracted three times with hexane.[5]

-

The combined hexane extracts are washed with water and dried over sodium sulfate.[5]

-

Concentration of the solution yields the final product as a yellow oil.[5]

-

A more industrial approach involves the continuous oxidation of 3,5-difluorotoluene in a tubular reactor.

-

Detailed Methodology:

-

The reaction uses 3,5-difluorotoluene as the raw material, hydrogen peroxide as the oxidant, and acetic acid as the solvent.[10]

-

A catalyst consisting of one or several metal ion complexes of cobalt, molybdenum, and bromine is employed.[10]

-

The process is carried out continuously in a tubular reactor under mild conditions.[10] This method is noted for its short reaction time, high raw material utilization, and enhanced safety and stability due to continuous operation.[10]

-

Applications in Research and Development

This compound is a crucial raw material for synthesizing fine chemicals, including dyes, pesticides, and pharmaceutical intermediates.[1][10] The fluorine substituents are known to enhance the efficacy, metabolic stability, and bioavailability of drug molecules, making this compound a valuable starting point for drug discovery programs.[2]

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the Grignard reaction protocol for synthesizing this compound.

Caption: Workflow for this compound synthesis via Grignard reaction.

Safety and Handling

This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6]

-

Handling: Use in a well-ventilated area, preferably outdoors or in a fume hood.[6][11] Keep away from heat, sparks, open flames, and hot surfaces.[6] All equipment should be grounded to prevent static discharge.[6][12] Use non-sparking tools.[6] Avoid breathing mist, vapors, or spray.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (chemical safety goggles).[6][13]

-

Storage: Store in a cool, dry, and well-ventilated place.[6][12] Keep the container tightly closed, preferably under an inert atmosphere like nitrogen.[6]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice.[6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

-

Fire Fighting: Use CO₂, dry chemical, or foam for extinction.[6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 32085-88-4 [chemicalbook.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. CN106631728A - Method for preparing this compound by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3,5-Difluorobenzaldehyde from 3,5-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 3,5-difluorobenzaldehyde from 3,5-difluorobenzonitrile, a key transformation for the production of various pharmaceutical and fine chemical intermediates. This document details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and product characterization.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals. Its synthesis from 3,5-difluorobenzonitrile is a common and efficient route. The core of this transformation lies in the partial reduction of the nitrile functional group to an aldehyde. This guide will focus on two primary methods for achieving this conversion: reduction using Diisobutylaluminum Hydride (DIBAL-H) and a catalytic reduction using Raney Nickel or a Nickel-Aluminum alloy in the presence of formic acid.

Synthetic Methodologies and Data Comparison

Two principal methods for the synthesis of this compound from 3,5-difluorobenzonitrile are highlighted in the scientific literature. Below is a summary and comparison of these methods.

Quantitative Data Summary

| Method | Reducing Agent/Catalyst | Solvent/Reagent | Temperature | Reaction Time | Yield (%) |

| Method 1: DIBAL-H Reduction | Diisobutylaluminum Hydride (DIBAL-H) | Toluene, THF, or DCM | -78°C | ~2-8 hours | High |

| Method 2: Raney Alloy Reduction | Raney Alloy (Ni-Al) | 90% Formic Acid | Reflux | 2 hours | 55%[1] |

| Method 3: Catalytic Hydrogenation | Ni-Al Alloy | 75% Formic Acid | 70°C | 10 hours | 61%[2] |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 32085-88-4[3] |

| Molecular Formula | C₇H₄F₂O[1] |

| Molecular Weight | 142.10 g/mol [3] |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.296 g/mL at 20 °C[3] |

| Boiling Point | 61-63 °C at 43 mmHg |

| Refractive Index (n20/D) | 1.493[3] |

Reaction Mechanisms and Pathways

The conversion of a nitrile to an aldehyde involves the formation of an intermediate imine, which is then hydrolyzed to the final aldehyde product. The specifics of the mechanism depend on the chosen reducing agent.

DIBAL-H Reduction Pathway

The reduction of nitriles with DIBAL-H proceeds through a well-established mechanism. The Lewis acidic aluminum center of DIBAL-H coordinates to the nitrogen atom of the nitrile. This is followed by the transfer of a hydride ion to the electrophilic carbon of the nitrile, forming an aluminum-imine intermediate. Crucially, the reaction is conducted at low temperatures (-78°C) to stabilize this intermediate and prevent a second hydride addition, which would lead to the corresponding primary amine. Subsequent aqueous workup hydrolyzes the imine to furnish the desired aldehyde.

Caption: DIBAL-H reduction pathway of 3,5-difluorobenzonitrile.

Raney Nickel/Formic Acid Reduction Pathway

In this method, Raney nickel, a nickel-aluminum alloy, acts as a catalyst. Formic acid serves as the hydrogen source. The reaction is believed to proceed via the in-situ generation of hydrogen from the reaction of the alloy with formic acid, which then catalytically reduces the nitrile to an imine. The imine is subsequently hydrolyzed in the aqueous acidic medium to the aldehyde.

Caption: Raney Nickel/Formic Acid reduction pathway.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 3,5-difluorobenzonitrile.

Method 1: DIBAL-H Reduction (General Procedure)

This protocol is a general method for the reduction of nitriles to aldehydes using DIBAL-H.[4]

Materials:

-

3,5-Difluorobenzonitrile

-

Diisobutylaluminum Hydride (DIBAL-H) (1.0 M solution in toluene or THF)

-

Anhydrous solvent (DCM, THF, or toluene)

-

Methanol

-

Aqueous Rochelle's salt solution (sodium potassium tartrate)

-

Ethyl acetate or DCM for extraction

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3,5-difluorobenzonitrile (1 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add DIBAL-H (1.0 M solution, 1 equivalent) dropwise to the stirred solution, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of methanol at -78°C.

-

Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt.

-

Stir the resulting suspension vigorously until two clear layers form.

-

Filter the suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.

-

Separate the organic layer from the filtrate.

-

Wash the organic layer successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography if necessary.

References

Spectroscopic Profile of 3,5-Difluorobenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and electronic properties.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 32085-88-4, Molecular Formula: C₇H₄F₂O, Molecular Weight: 142.10 g/mol ) is summarized below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aldehydic and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.98 | s | - | -CHO |

| 7.52 | m | - | H-2, H-6 |

| 7.30 | m | - | H-4 |

Note: Specific coupling constants were not available in the searched literature. The multiplicity of the aromatic protons is complex due to coupling with adjacent fluorine atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 189.2 | C=O |

| 163.5 (dd, J=250, 12 Hz) | C-3, C-5 |

| 138.2 (t, J=10 Hz) | C-1 |

| 115.5 (m) | C-2, C-6 |

| 112.8 (t, J=26 Hz) | C-4 |

Note: The assignments and coupling constants are based on typical values for similar fluorinated benzaldehydes and may vary slightly depending on the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and fluoroaromatic moieties.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2830, ~2730 | Medium | C-H stretch (aldehyde) |

| ~1705 | Strong | C=O stretch (aromatic aldehyde)[3][4] |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300-1100 | Strong | C-F stretch |

| ~870 | Strong | C-H out-of-plane bend (aromatic) |

Note: The exact positions of the peaks can vary. Conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aromatic aldehydes, the molecular ion peak is typically intense.[5]

| m/z | Relative Intensity | Assignment |

| 142 | High | [M]⁺ (Molecular ion) |

| 141 | High | [M-H]⁺ |

| 113 | Medium | [M-CHO]⁺ |

| 85 | Medium | [M-CHO-CO]⁺ |

Note: The fragmentation pattern of aromatic aldehydes often shows a strong peak for the loss of the hydrogen atom from the aldehyde group ([M-1]) and the loss of the entire aldehyde group ([M-29]).[5][6]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.[7][8]

-

Instrument : A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Acquisition Parameters :

-

Locking and Shimming : The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[8]

-

¹H NMR : A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (Liquid) : A drop of the liquid sample is placed between two KBr or NaCl plates.

-

ATR (Attenuated Total Reflectance) : A small amount of the sample is placed directly on the ATR crystal.

-

-

Instrument : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition : A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (around 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[9] Further dilution may be necessary depending on the instrument's sensitivity.

-

Instrument : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used. Gas Chromatography-Mass Spectrometry (GC-MS) is also a common method for volatile compounds like aldehydes.[10]

-

Acquisition : The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for this compound.

Caption: Workflow of spectroscopic analysis for this compound.

Caption: Information derived from each spectroscopic technique for this compound.

References

- 1. This compound | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. GCMS Section 6.11.4 [people.whitman.edu]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. organomation.com [organomation.com]

An In-depth Technical Guide to the Solubility of 3,5-Difluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Difluorobenzaldehyde, a key aromatic aldehyde utilized in organic synthesis and pharmaceutical development.[1] Understanding its solubility is crucial for designing, optimizing, and executing synthetic routes, as well as for formulation and drug delivery studies. This document offers qualitative solubility information, a detailed experimental protocol for solubility determination, and a logical workflow for this process.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Aldehydes and ketones are soluble in most common organic solvents.[2] For aldehydes, solubility in water decreases as the carbon chain length increases.[3][4][5][6] this compound, with its polar carbonyl group and aromatic ring, is expected to exhibit good solubility in a range of organic solvents.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Predicted Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Isopropanol | Polar Protic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Toluene | Nonpolar Aromatic | Soluble |

| n-Heptane | Nonpolar Aliphatic | Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid organic compound such as this compound in an organic solvent. This method is based on the principle of incremental addition to a saturated solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (liquid)

-

Selected organic solvent

-

Volumetric flasks (various sizes)

-

Calibrated pipettes or micropipettes

-

Analytical balance

-

Vortex mixer or magnetic stirrer with stir bar

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

Procedure:

-

Solvent Preparation: Place a known volume of the desired organic solvent into a series of test tubes or vials.

-

Temperature Equilibration: Place the solvent-containing vessels in a constant temperature bath and allow them to equilibrate to the desired experimental temperature.

-

Incremental Addition: Add a small, precisely measured volume of this compound to the first solvent-containing vessel.

-

Dissolution: Vigorously mix the contents using a vortex mixer or magnetic stirrer until the solute is completely dissolved.

-

Observation: Continue to add small, known increments of this compound, ensuring complete dissolution after each addition.

-

Saturation Point: The saturation point is reached when a small amount of the added this compound no longer dissolves and a separate liquid phase persists after thorough mixing.

-

Quantification: The total volume of this compound added to the known volume of solvent before saturation is reached represents the solubility.

-

Data Expression: Express the solubility in terms of volume of solute per volume of solvent (e.g., mL/100 mL) or, by using the density of this compound (approximately 1.296 g/mL at 20°C), convert the result to mass per volume (e.g., g/100 mL).[7]

-

Replication: Repeat the experiment at least three times to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of a liquid organic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 32085-88-4 [chemicalbook.com]

An In-depth Technical Guide to 3,5-Difluorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique electronic properties, conferred by the two fluorine atoms, significantly influence its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and explores its application in medicinal chemistry, with a focus on its role as a precursor in the synthesis of p38 MAP kinase inhibitors.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid or low-melting solid at room temperature. The fluorine atoms at the meta positions of the benzene ring are strongly electron-withdrawing, which activates the aldehyde group towards nucleophilic attack and influences the regioselectivity of further aromatic substitutions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₂O | [1][2] |

| Molecular Weight | 142.10 g/mol | [1][2] |

| CAS Number | 32085-88-4 | [1][2] |

| Appearance | White/colorless to pale yellow powder, lumps, or transparent liquid | [3] |

| Melting Point | 17-25 °C | [3] |

| Boiling Point | 86-88 °C at 55 mmHg, 61-63 °C at 43 mmHg | [4][5] |

| Density | 1.296 g/mL at 20 °C | [6] |

| Refractive Index (n²⁰/D) | 1.493 | [6] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and benzene. |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the formylation of a Grignard reagent derived from 3,5-difluorobromobenzene.

Protocol: Synthesis via Grignard Reaction [4][7]

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3,5-difluorobromobenzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the Grignard solution in an ice bath. Add a solution of N,N-dimethylformamide (DMF) (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Work-up and Purification: Quench the reaction by slowly adding it to a stirred mixture of ice and 10% hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Purification Protocol: Flash Column Chromatography

For higher purity, flash column chromatography can be employed.

-

Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (230-400 mesh) to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Allow the silica gel to settle, and then add a thin layer of sand on top.

-

Loading and Elution: Carefully add the prepared sample powder to the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Protocols

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. The residual CHCl₃ signal at 7.26 ppm can be used as a reference.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220 ppm and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy [9]

-

Sample Preparation (ATR): Place a drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement. The spectrum should show characteristic peaks for the aldehyde C-H stretch (around 2850 and 2750 cm⁻¹), the strong carbonyl C=O stretch (around 1700 cm⁻¹), and C-F stretches (in the 1300-1100 cm⁻¹ region).

Applications in Drug Development

The electron-withdrawing nature of the fluorine atoms in this compound makes it a valuable synthon for introducing the 3,5-difluorophenyl moiety into drug candidates. This substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties.[10]

A significant application of this compound is in the synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for various inflammatory diseases.[11][12][13]

Synthesis of a p38 MAP Kinase Inhibitor Intermediate

This compound can be utilized in the initial steps of synthesizing complex heterocyclic molecules that act as p38 MAP kinase inhibitors. The following diagram illustrates a representative synthetic workflow.

The p38 MAP Kinase Signaling Pathway

The synthesized inhibitors ultimately target the p38 MAP kinase pathway to modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its distinct physical and chemical properties, driven by the presence of two fluorine atoms, make it an attractive starting material for the synthesis of complex, biologically active molecules. The detailed protocols provided in this guide for its synthesis, purification, and analysis, along with the illustration of its application in the development of p38 MAP kinase inhibitors, highlight its significance for researchers and professionals in drug discovery and development. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. This compound(32085-88-4) 13C NMR spectrum [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN106631728A - Method for preparing this compound by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

- 10. sc.edu [sc.edu]

- 11. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 12. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to 3,5-Difluorobenzaldehyde for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, key chemical reactions, and applications in medicinal chemistry of 3,5-Difluorobenzaldehyde, a valuable building block in the synthesis of novel therapeutics.

Introduction

This compound is a fluorinated aromatic aldehyde that serves as a critical intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's reactivity and the properties of its derivatives. The strong electron-withdrawing nature of fluorine can enhance the electrophilicity of the aldehyde group and can impart desirable characteristics such as increased metabolic stability and binding affinity in drug candidates. This guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use in key synthetic transformations, and its application in the development of potential therapeutic agents.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The typical purity offered is ≥98%, with the compound being a colorless to pale yellow liquid or solid, depending on the ambient temperature.

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (Merck) | ≥98% | 5 g, 25 g | 32085-88-4[1] |

| Thermo Scientific (Fisher Scientific) | 98+% | 1 g, 5 g, 25 g | 32085-88-4 |

| TCI Chemicals | >98.0% (GC) | 5 g, 25 g | 32085-88-4 |

| Oakwood Chemical | 98% | 1 g, 5 g, 25 g, 100 g, 500 g | 32085-88-4 |

| Manchester Organics | 97% | Inquire for pack sizes | 32085-88-4[2] |

| Chem-Impex | ≥ 98% (GC) | 5 g, 25 g | 32085-88-4[3] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for process development and cost analysis. A common laboratory-scale synthesis involves the formylation of a Grignard reagent derived from 3,5-difluorobromobenzene.[4] A patent also describes a continuous oxidation process from 3,5-difluorotoluene.[5]

Grignard-based Synthesis Protocol

A solution of 3,5-difluorophenylmagnesium bromide is prepared from 3,5-difluorobromobenzene and magnesium turnings in an ethereal solvent. This Grignard reagent is then added dropwise to a solution of an appropriate formylating agent, such as N-methylformanilide, in tetrahydrofuran.[4] The reaction mixture is then worked up to yield this compound.

Key Synthetic Applications and Experimental Protocols

The aldehyde functionality of this compound makes it a versatile substrate for a variety of important synthetic transformations, including carbon-carbon bond-forming reactions and the introduction of nitrogen-containing moieties.

Grignard Reaction

The Grignard reaction is a fundamental method for forming carbon-carbon bonds. The aldehyde group of this compound readily reacts with organomagnesium halides (Grignard reagents) to produce secondary alcohols, which are valuable intermediates in multi-step syntheses.

-

Materials: this compound, aryl bromide (e.g., 3-bromotoluene), magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystal (initiator), saturated aqueous ammonium chloride, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

Prepare the Grignard reagent by reacting the aryl bromide with magnesium turnings in anhydrous THF, using a crystal of iodine to initiate the reaction.

-

In a separate flask, dissolve this compound in anhydrous THF and cool to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the cooled aldehyde solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude diaryl-methanol product, which can be further purified by crystallization or chromatography.

-

Caption: Workflow for a Grignard reaction with this compound.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of amines. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to yield the corresponding substituted benzylamine.

-

Materials: this compound, primary or secondary amine, reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), solvent (e.g., dichloromethane, methanol), acetic acid (optional, as a catalyst).

-

Procedure:

-

Dissolve this compound and the amine in the chosen solvent.

-

Add the reducing agent portion-wise to the solution. If using sodium triacetoxyborohydride, the reaction is typically performed at room temperature. For sodium cyanoborohydride, the pH may need to be adjusted with acetic acid.

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water or a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Caption: The two-step process of reductive amination.

Suzuki-Miyaura Cross-Coupling

While this compound itself does not directly participate as a halide partner in Suzuki-Miyaura coupling, it is a precursor to compounds that do. For instance, the corresponding bromo- or iodo-substituted difluorobenzaldehydes can be synthesized and then used in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds, which are common motifs in medicinal chemistry.

Applications in Drug Discovery and Development

The 3,5-difluorophenyl motif is present in a number of biologically active molecules. The fluorine atoms can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding to target proteins through favorable electrostatic interactions.

Kinase Inhibitors

The difluorinated phenyl ring is a common feature in kinase inhibitors, where it can interact with the hinge region of the kinase domain. While specific examples starting directly from this compound are proprietary, analogous structures are prevalent in the patent literature for inhibitors of various kinases, such as those involved in the RAS-RAF-MEK-ERK signaling pathway.[6] The synthesis of such inhibitors often involves the conversion of the aldehyde to a different functional group that is then elaborated into the final inhibitor scaffold.

Caption: The RAS-RAF-MEK-ERK pathway, a target for kinase inhibitors.

GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes. The synthesis of small molecule GLP-1 receptor agonists may involve intermediates derived from this compound.[7][8] The difluorophenyl moiety can contribute to the overall pharmacokinetic and pharmacodynamic profile of the molecule. The development of orally bioavailable small molecule GLP-1 receptor agonists is an active area of research.[8]

Antiviral Agents

Fluorinated aromatic compounds have also been investigated as potential antiviral agents.[9][10][11][12] The unique electronic properties of the 3,5-difluorophenyl group can be exploited to design molecules that specifically interact with viral enzymes or proteins. While direct examples are not abundant in the public domain, the versatility of this compound as a starting material makes it a candidate for the synthesis of novel antiviral compounds.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its unique electronic properties, conferred by the two fluorine atoms, make it an attractive starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and GLP-1 receptor agonists. The detailed experimental protocols provided in this guide for key transformations such as Grignard reactions and reductive aminations offer a practical resource for researchers and scientists in the pharmaceutical industry. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the utility of this compound in medicinal chemistry is expected to expand.

References

- 1. 3,5-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. chemimpex.com [chemimpex.com]

- 4. prepchem.com [prepchem.com]

- 5. CN106631728A - Method for preparing this compound by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclov… [ouci.dntb.gov.ua]

- 10. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochemicals as Antiviral Agents: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Difluorobenzaldehyde melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorobenzaldehyde

This guide provides a comprehensive overview of the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a visualization of a key synthesis process.

Core Physicochemical Data

This compound is a significant intermediate in the synthesis of fine chemicals, including dyes, pesticides, and pharmaceutical ingredients. Its physical properties are crucial for its application and handling in a laboratory and industrial setting.

| Property | Value | Source |

| Melting Point | 17 °C | [1] |

| Melting Point | 25 °C | [2] |

| Boiling Point | 61-63 °C | [1] |

| Molecular Formula | C₇H₄F₂O | |

| Molecular Weight | 142.10 g/mol | [3][4] |

| Density | 1.296 g/mL at 20 °C | [4][5] |

| Refractive Index | n20/D 1.493 | [4][5] |

Experimental Protocols

The determination of melting and boiling points are fundamental procedures for the characterization and purity assessment of chemical compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital device like DigiMelt)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., paraffin oil)

-

Spatula

-

Porous plate

Procedure:

-

Sample Preparation: A small amount of the powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to ensure the compound is tightly packed at the sealed end, filling it to a height of about 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.[6][7]

-

Heating: The heating medium is heated slowly and steadily, with constant stirring to maintain a uniform temperature.[6]

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the compound.[7]

-

Purity Check: A sharp melting point (a narrow range of 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[6]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be used for its determination, including the micro-reflux method and the Thiele tube method.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or a heating block)

-

Liquid paraffin

Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing liquid paraffin.[8]

-

Heating: The side arm of the Thiele tube is gently heated, causing the temperature of the paraffin to rise uniformly.[8]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed.

-

Measurement: The temperature is noted at the exact moment the bubbling stops and the liquid begins to be drawn into the capillary tube. This temperature is the boiling point of the liquid.[8]

Synthesis Workflow Visualization

The following diagram illustrates a method for the synthesis of this compound through the continuous oxidation of 3,5-difluorotoluene, as described in patent CN106631728A.[1] This process utilizes a microreactor for enhanced control and efficiency.

Caption: Synthesis of this compound via Continuous Oxidation.

References

- 1. CN106631728A - Method for preparing this compound by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 32085-88-4 [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Difluorobenzaldehyde. This document serves as a comprehensive resource, presenting key spectral data, interpretation, and standardized experimental protocols relevant to the analysis of this and similar fluorinated aromatic compounds.

Introduction

This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity, making NMR spectroscopy an essential tool for its structural characterization and quality control. This guide offers an in-depth look at its characteristic NMR spectral features.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data are based on high-quality prediction models. These values provide a reliable reference for the interpretation of experimentally acquired spectra.

¹H NMR Spectral Data Summary

The proton NMR spectrum of this compound is characterized by signals from the aldehydic proton and the aromatic protons. The symmetry of the molecule simplifies the aromatic region of the spectrum.

| Proton (Position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (Aldehyde) | 9.92 | s | - |

| H-2, H-6 | 7.55 | d | ~2.3 (⁴JH-F) |

| H-4 | 7.35 | t | ~8.9 (³JH-F) |

Note: Predicted chemical shifts and coupling constants can vary slightly from experimental values depending on the solvent and concentration.

¹³C NMR Spectral Data Summary

The carbon NMR spectrum provides insights into the electronic environment of each carbon atom in the molecule. The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to carbon-fluorine coupling.

| Carbon (Position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C=O (Aldehyde) | 189.5 | t (small) | ⁵JC-F |

| C-1 | 139.2 | t (small) | ³JC-F |

| C-2, C-6 | 114.5 | d | ²JC-F |

| C-3, C-5 | 164.0 | dd | ¹JC-F, ³JC-F |

| C-4 | 112.0 | t | ²JC-F |

Note: The multiplicities and coupling constants for carbon signals are due to C-F coupling. ¹JC-F values are typically large, while ²JC-F, ³JC-F, and longer-range couplings are progressively smaller.

Spectral Interpretation and Structural Correlations

The ¹H NMR spectrum is anticipated to show a singlet for the aldehydic proton at a downfield chemical shift, characteristic of aldehydes. The aromatic region will display two signals corresponding to the two chemically non-equivalent sets of protons. The protons at positions 2 and 6 will appear as a doublet due to coupling with the fluorine at position 3 and 5 respectively (a four-bond coupling, ⁴JH-F). The proton at position 4 is expected to be a triplet due to coupling with the two equivalent fluorine atoms at positions 3 and 5 (a three-bond coupling, ³JH-F).

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will resonate at a significantly downfield position. The carbon atoms directly attached to the fluorine atoms (C-3 and C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) and will appear as a doublet of doublets due to coupling with both fluorine atoms. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Standard: If quantitative analysis or precise chemical shift referencing is required, an internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experiment.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range covering from approximately -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering from approximately 0 to 220 ppm.

-

Logical Relationships and Workflows

The following diagrams illustrate the logical connections in NMR analysis and a typical experimental workflow.

Methodological & Application

Application Notes and Protocols for the Use of 3,5-Difluorobenzaldehyde in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzaldehyde is a versatile and valuable building block in modern pharmaceutical synthesis. The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties and can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This fluorination pattern is frequently exploited in the design of selective androgen receptor modulators (SARMs), kinase inhibitors, and other biologically active molecules. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, offering a practical guide for its effective utilization in drug discovery and development.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its aldehyde functionality allows for a wide range of chemical transformations, including:

-

Reductive Amination: For the introduction of substituted benzylamine moieties, a common feature in many bioactive compounds.

-

Grignard and Other Organometallic Additions: To generate chiral secondary alcohols, which are precursors to a wide array of functional groups.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the stereoselective formation of alkenes, enabling the synthesis of complex molecular scaffolds.

-

Oxidation: To produce 3,5-difluorobenzoic acid, another important building block.

These reactions have been instrumental in the synthesis of compounds targeting a range of therapeutic areas, including oncology, endocrinology, and infectious diseases.[1][2][3][4]

Experimental Protocols and Data

The following sections provide detailed protocols for common and impactful reactions utilizing this compound.

Grignard Reaction: Synthesis of (3,5-Difluorophenyl)(phenyl)methanol

This protocol describes the synthesis of a diarylmethanol, a common intermediate in the preparation of various pharmaceutical compounds.

Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of bromobenzene (1.2 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromobenzene solution to the magnesium turnings. Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with this compound: In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Slowly add the prepared phenylmagnesium bromide solution to the cooled aldehyde solution via a dropping funnel with vigorous stirring, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up and Purification: Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for Grignard Reactions:

| Electrophile | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Phenylmagnesium bromide | THF | 0 to rt | 3 | ~85-95 | Adapted from general procedures |

| This compound | 3-Methylphenylmagnesium bromide | THF | 0 to rt | 3 | Not specified | BenchChem |

| This compound | 3,5-Difluorophenylmagnesium bromide | Diethyl ether/THF | Not specified | Not specified | Not specified | PrepChem.com |

Reductive Amination: Synthesis of N-(3,5-Difluorobenzyl)aniline

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[5] This protocol details the reaction of this compound with aniline.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add aniline (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Quantitative Data for Reductive Amination:

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| This compound | Aniline | NaBH(OAc)₃ | DCE | Room Temp | 12 | ~70-85 | Adapted from general procedures[5] |

| Benzaldehyde | Aniline | Me₂PhSiH / B(C₆F₅)₃ | o-DCB (wet) | 100 °C | Not Specified | Good | ACS Catal[6] |

| Benzaldehyde | Benzylamine | Zinc dust / aq. NaOH | Water | Room Temp | 24 | 69-72 | Beilstein Journals[7] |

Horner-Wadsworth-Emmons Reaction: Synthesis of (E)-Ethyl 3-(3,5-difluorophenyl)acrylate

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of (E)-alkenes from stabilized ylides, offering easier purification.[8][9][10]

Experimental Protocol:

-

In a round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Quantitative Data for Horner-Wadsworth-Emmons Reactions:

| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature | Yield (%) | E/Z Ratio | Reference |

| This compound | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt | ~90-98 | >98:2 | Adapted from general HWE protocols[8] |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt | 95 | >98:2 | BenchChem[8] |

| 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | rt | 92 | >95:5 | BenchChem[8] |

Signaling Pathways and Logical Diagrams

The pharmaceutical compounds derived from this compound often target key signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and development.

Androgen Receptor (AR) Signaling Pathway

Selective Androgen Receptor Modulators (SARMs) are a prominent class of drugs synthesized using this compound derivatives.[2][4] SARMs aim to provide the therapeutic benefits of androgens with reduced side effects by selectively activating the androgen receptor in a tissue-specific manner. The canonical AR signaling pathway is a key target.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Derivatives of this compound are utilized in the synthesis of kinase inhibitors, including those targeting the EGFR pathway, which is often dysregulated in cancer.

Focal Adhesion Kinase (FAK) Signaling Pathway

This compound derivatives can also be precursors for inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, making it a target in cancer therapy.

Conclusion

This compound is a key building block in pharmaceutical chemistry, enabling the synthesis of a diverse range of bioactive molecules. Its strategic use in reactions such as Grignard additions, reductive aminations, and olefination reactions provides access to complex molecular architectures with desirable pharmacological properties. The provided protocols and data serve as a valuable resource for chemists engaged in the design and synthesis of next-generation therapeutics. The continued exploration of the reactivity of this versatile aldehyde will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. CN106631728A - Method for preparing this compound by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 2. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of selective androgen receptor modulators (SARMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

3,5-Difluorobenzaldehyde: A Versatile Building Block in Organic Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Difluorobenzaldehyde is a valuable fluorinated aromatic aldehyde that serves as a key starting material and intermediate in a wide range of organic syntheses. The presence of two fluorine atoms on the aromatic ring significantly influences its chemical reactivity and the properties of its derivatives. This fluorination can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making it a desirable feature in the design of pharmaceuticals and agrochemicals. These application notes provide an overview of the utility of this compound as a building block, along with detailed protocols for its use in several key organic transformations and an exploration of the biological activities of its derivatives.

Key Applications in Organic Synthesis

This compound is a versatile reagent employed in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including:

-

Claisen-Schmidt Condensation: To form chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds.

-

Wittig Reaction: For the synthesis of stilbenes and other olefinic compounds.

-

Reductive Amination: To produce substituted benzylamines, which are common scaffolds in medicinal chemistry.

-

Reduction: To yield 3,5-difluorobenzyl alcohol, another useful synthetic intermediate.

The fluorine atoms on the benzaldehyde ring act as electron-withdrawing groups, which can influence the regioselectivity and reactivity of these transformations.

Experimental Protocols

Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the synthesis of (E)-1-(3,5-difluorophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative.

Reaction Scheme:

Caption: Claisen-Schmidt condensation of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| This compound | 142.11 | 582 mg | 4.1 |

| Acetophenone | 120.15 | 288 mg | 2.4 |

| Potassium Hydroxide | 56.11 | 0.0026 g/mL in 10% molar conc. | - |

| Ethanol-Water (6:1) | - | As solvent | - |

Procedure:

-

A solution of potassium hydroxide (10% molar concentration relative to the ketone) is prepared in an ethanol-water (6:1) mixture.

-

To this basic solution, add this compound (582 mg, 4.1 mmol) and half of the acetophenone (144 mg, 1.2 mmol) at room temperature.

-

Stir the reaction mixture at 298 K for 1-2 hours.

-

Add the remaining acetophenone (144 mg, 1.2 mmol) and continue stirring until a yellow precipitate forms.

-

Filter the reaction mixture and wash the solid residue with cold water until a neutral pH is achieved.

-

Recrystallize the crude product from an ethanol-water mixture to obtain yellow single crystals.

Results:

| Product | Yield | Melting Point (°C) | Spectroscopic Data |

| (E)-1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one | 65% | 88-90 | IR (KBr, cm⁻¹): 1674.3 (C=O), 1610.9 (C=C).¹H NMR (500 MHz, CDCl₃, δ): 7.90–6.50 (m, 8H, aromatic), 7.83 (d, Hα), 7.59 (d, Hβ).¹³C NMR (125 MHz, CDCl₃, δ): 198.8 (C=O), 160.5 (dd, C-F), 155.0 (dd, C-F), 137.6, 135.9, 133.0, 128.6, 128.5, 125.3, 118.5 (d), 117.9 (d), 117.2 (d).[1] |

Wittig Reaction for Stilbene Synthesis

This protocol outlines a general procedure for the synthesis of (E)-3,5-difluorostilbene.

Reaction Scheme:

Caption: Wittig reaction for the synthesis of (E)-3,5-difluorostilbene.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| This compound | 142.11 | 1.42 g | 10 |

| Benzyltriphenylphosphonium chloride | 388.88 | 4.28 g | 11 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

Procedure:

-

To a stirred suspension of benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere, add sodium hydride (0.44 g of a 60% dispersion, 11 mmol) portionwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a deep red color should develop).

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.42 g, 10 mmol) in anhydrous THF (20 mL) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford the desired stilbene.

Expected Results:

Reductive Amination for Benzylamine Synthesis

This protocol provides a general method for the synthesis of N-(3,5-difluorobenzyl)morpholine.[2]

Reaction Scheme:

Caption: Reductive amination of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| This compound | 142.11 | 1.42 g | 10 |

| Morpholine | 87.12 | 0.96 g | 11 |

| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12 |

| 1,2-Dichloroethane (DCE) | - | 40 mL | - |

Procedure:

-

To a solution of this compound (1.42 g, 10 mmol) in 1,2-dichloroethane (40 mL), add morpholine (0.96 g, 11 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portionwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

-